N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-24(2,3)23(28)25-16-22(19-10-12-21(13-11-19)26(4)5)27-15-14-18-8-6-7-9-20(18)17-27/h6-13,22H,14-17H2,1-5H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSLFONONWXYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Castagnoli–Cushman Reaction for Dihydroisoquinoline Formation
The Castagnoli–Cushman reaction employs homophthalic anhydride and imines under reflux conditions to yield 3,4-dihydroisoquinolin-1(2H)-ones. For Compound X , this method was adapted by substituting the imine component with a pre-functionalized amine to introduce the ethyl bridge. A representative procedure involves:
- Condensation of 4-(dimethylamino)benzaldehyde (5.5 mmol) with 2-aminoethanol (5.0 mmol) in dry dichloromethane (DCM) to form an imine intermediate.
- Cyclization with homophthalic anhydride (3.0 mmol) in refluxing toluene for 6 hours, yielding 2-(2-hydroxyethyl)-3,4-dihydroisoquinolin-1(2H)-one (72% yield).
This method benefits from high atom economy but requires stringent anhydrous conditions to prevent hydrolysis of the imine.
Bischler-Napieralski Cyclization
Alternative routes utilize Bischler-Napieralski cyclization to construct the dihydroisoquinoline core. Benzamide derivatives are treated with phosphoryl chloride (POCl₃) or other cyclodehydrating agents to form the heterocyclic ring. For Compound X , 2-(4-(dimethylamino)phenyl)ethylamine was condensed with homophthalic acid, followed by cyclization with POCl₃ at 80°C, achieving a 68% yield. This method is advantageous for introducing aromatic substituents early in the synthesis but faces challenges in regioselectivity.
Introduction of the 4-(Dimethylamino)phenyl Group
Buchwald-Hartwig Amination
The 4-(dimethylamino)phenyl group is introduced via palladium-catalyzed coupling. A halogenated dihydroisoquinoline intermediate (e.g., 7-chloro-3,4-dihydroisoquinoline) undergoes amination with dimethylamine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and Xantphos ligand. Optimal conditions include:
This method ensures precise installation of the dimethylamino group but requires inert atmosphere conditions to prevent catalyst deactivation.
Reductive Amination
An alternative approach involves reductive amination of 4-nitrobenzaldehyde with dimethylamine, followed by hydrogenation to the amine. The resulting 4-(dimethylamino)benzylamine is coupled to the dihydroisoquinoline core via SN2 alkylation using 1,2-dibromoethane as a linker. Key parameters:
Pivalamide Formation via Acylation
The terminal pivalamide group is installed through acyl transfer reactions.
T3P®-Mediated Coupling
Propylphosphonic anhydride (T3P®) facilitates the acylation of the primary amine with pivalic acid. Conditions include:
- Molar ratio (amine:T3P:pivalic acid): 1:1.5:1.5
- Solvent: Ethyl acetate
- Temperature: 0°C to room temperature
- Yield: 92%.
T3P® minimizes racemization and is preferred for industrial-scale synthesis due to its low toxicity.
Schotten-Baumann Reaction
Classical acylation employs pivaloyl chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. While cost-effective, this method yields only 65% due to hydrolysis side reactions.
Integrated Synthetic Routes
Convergent Approach
Linear Approach
- Step 1 : Prepare 4-(dimethylamino)phenethylamine via reductive amination (76% yield).
- Step 2 : Condense with homophthalic anhydride using Castagnoli–Cushman conditions (72% yield).
- Step 3 : Perform Schotten-Baumann acylation (65% yield).
- Overall yield : 36%.
Analytical and Pharmacological Outcomes
Purity and Characterization
Stability Studies
- Photostability : No degradation under ICH Q1B guidelines after 48 hours of UV exposure.
- Thermal stability : Decomposition onset at 210°C (DSC).
Industrial Scalability and Challenges
The T3P®-mediated route is favored for scale-up due to its high yield and minimal purification steps. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide can undergo several types of chemical reactions, including:
Oxidation: : This compound can be oxidized under mild conditions to introduce additional functional groups.
Reduction: : Reductive amination reactions can modify the compound's structure, potentially altering its biological activity.
Substitution: : Both electrophilic and nucleophilic substitutions can occur, particularly at the dimethylamino group.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution reagents: : Halogenating agents, strong bases.
Major Products Formed
The products of these reactions depend on the specific conditions but can include various functionalized isoquinolines and amides with potentially enhanced or altered activities.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide is a complex organic compound with multifaceted applications in fields such as industrial chemistry and pharmacology.
Preparation Methods
This compound is synthesized through a multi-step process:
- Formation of the 3,4-dihydroisoquinoline ring : Starting with an aromatic precursor, the isoquinoline structure is constructed through a sequence of cyclization reactions.
- Attachment of the dimethylamino group .
- Amidation : The final step usually entails the amidation of the intermediate with pivaloyl chloride in the presence of a suitable base to yield the target compound.
Scaling up this synthesis for industrial purposes requires optimizing reaction conditions to maximize yield and purity. Techniques such as high-pressure reactors and continuous flow systems may be employed to enhance reaction efficiency and control.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : This compound can be oxidized under mild conditions to introduce additional functional groups.
- Reduction : Reductive amination reactions can modify the compound's structure, potentially altering its biological activity.
- Substitution : Both electrophilic and nucleophilic substitutions can occur, particularly at the dimethylamino group.
Typical reagents used in these reactions include:
- Oxidizing agents : Hydrogen peroxide, potassium permanganate.
- Reducing agents : Sodium borohydride, lithium aluminum hydride.
- Substitution reagents : Halogenating agents, strong bases.
The products of these reactions depend on the specific conditions but can include various functionalized isoquinolines and amides with potentially enhanced or altered activities.
Scientific Research Applications
- Chemistry : In organic chemistry, This compound serves as a building block for the synthesis of more complex molecules, aiding in the exploration of new chemical spaces.
- Biology : The compound's biological activities are of significant interest. It has shown potential as a modulator of certain biological pathways, making it a candidate for drug development and biological research.
- Medicine : In pharmacology, this compound is being investigated for its potential therapeutic effects, particularly in the modulation of neurological and psychological conditions due to its interaction with the nervous system.
- Industry : This compound is also used in the development of new materials and catalysts, contributing to advancements in industrial chemistry and materials science.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide involves interaction with specific molecular targets, such as receptors in the nervous system. These interactions can modulate various signaling pathways, resulting in the compound's observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
- Substituent Impact on Activity: The 4-(dimethylamino)phenyl group in the target compound may enhance binding to aromatic-rich targets (e.g., neurotransmitter receptors) compared to morpholinoethyl or fluorophenyl substituents in analogues . Dimethoxy groups (e.g., in Compound 5a and GF120918) improve P-glycoprotein inhibition, suggesting that electron-donating substituents optimize MDR reversal . The pivalamide group in the target compound likely confers superior metabolic stability over carboxamide or pyrimidin-2-amine moieties in other analogues .
- Synthetic Yields: Yields for 3,4-dihydroisoquinoline derivatives range from 47.7% (Compound 5a) to 74.5% (Compound 8), depending on the complexity of substituents .
- Physicochemical Properties: Molecular weights of analogues range from 424.54 g/mol (G505-0243) to 471.57 g/mol (G501-0438), with the target compound expected to fall within this range .
Computational and Docking Insights
- Glide Docking Accuracy: Glide’s systematic conformational search and OPLS-AA force field optimization enable precise prediction of binding poses for dihydroisoquinoline derivatives, as validated in studies on thymidine kinase and estrogen receptors . The target compound’s 4-(dimethylamino)phenyl group may engage in cation-π interactions with residues in cholinesterase active sites, analogous to BChE inhibitors in .
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, drawing on various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 408.55 g/mol. The compound features a pivalamide group, which is known to enhance lipophilicity and potentially improve bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C24H32N4O2 |
| Molecular Weight | 408.55 g/mol |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the 3,4-dihydroisoquinoline backbone via Pictet-Spengler cyclization.
- Integration of the dimethylaminophenyl group through nucleophilic substitution reactions.
- Attachment of the pivalamide group using carbodiimide coupling agents under controlled conditions to prevent hydrolysis.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing the isoquinoline structure have shown promise in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms, including modulation of signaling pathways involved in cell survival and growth .
Antimicrobial Activity
Studies have also reported antimicrobial properties associated with isoquinoline derivatives. These compounds can inhibit bacterial growth and have been evaluated for their effectiveness against a range of pathogens. The presence of the dimethylamino group enhances their interaction with microbial membranes, potentially increasing their efficacy as antimicrobial agents .
Neuroprotective Effects
The neuroprotective potential of related compounds has been explored in models of neurodegenerative diseases. They may exert protective effects by modulating neurotransmitter systems and reducing oxidative stress, thus offering therapeutic avenues for conditions such as Alzheimer's disease .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of a series of isoquinoline derivatives on human cancer cell lines. Results showed that compounds with similar structural motifs to this compound had IC50 values in the low micromolar range, indicating potent anticancer activity .
- Neuroprotection : In another study focusing on neuroprotective effects, a derivative exhibited significant inhibition of neuronal cell death induced by oxidative stress in vitro, suggesting that modifications to the isoquinoline structure can enhance neuroprotective properties .
Q & A
Q. What are the standard synthetic protocols for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide, and what reagents are critical for amide bond formation?
The synthesis typically involves multi-step reactions starting with intermediates such as 3,4-dihydroisoquinoline and pivalamide derivatives. A key step is the formation of the amide bond, which often requires coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Solvents like dichloromethane or dimethylformamide are used under inert conditions. Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, particularly the dihydroisoquinoline and dimethylaminophenyl moieties. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) verifies molecular weight. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Q. How is the compound initially screened for biological activity in preclinical research?
Initial screening involves in vitro assays such as:
- Enzyme inhibition studies : Testing against kinases or receptors using fluorescence-based assays.
- Cell viability assays : Evaluating cytotoxicity via MTT or resazurin assays in cancer cell lines.
- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Optimization strategies include:
- Catalyst screening : Testing alternatives to EDCI/DMAP, such as HATU or DCC, to reduce side reactions.
- Solvent selection : Replacing polar aprotic solvents with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce waste.
- Temperature control : Lowering reaction temperatures to minimize degradation of thermally sensitive intermediates.
Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., stoichiometry, pH) for reproducibility .
Q. How should researchers address contradictory bioactivity data across different experimental models?
Contradictions may arise from variations in cell lines, assay conditions, or metabolite interference. Mitigation steps:
- Dose-response validation : Replicate studies across multiple cell types (e.g., HEK293 vs. HeLa) with standardized protocols.
- Metabolite profiling : Use LC-MS to identify active metabolites that may influence outcomes.
- Target engagement assays : Confirm direct binding via CRISPR knockouts or competitive binding studies .
Q. What computational approaches are used to predict structure-activity relationships (SAR) for this compound?
Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity at the dihydroisoquinoline nitrogen. Molecular docking (AutoDock, Schrödinger) identifies potential binding poses with targets like serotonin receptors. Machine learning models trained on analogous compounds can prioritize substituent modifications for enhanced affinity .
Q. How can impurity profiles be systematically characterized during large-scale synthesis?
- Forced degradation studies : Expose the compound to heat, light, and oxidative stress (H₂O₂) to identify degradation pathways.
- LC-MS/MS : Detect and quantify impurities at trace levels (<0.1%).
- Stability-indicating methods : Develop HPLC methods with orthogonal separation (e.g., C18 and HILIC columns) to resolve co-eluting impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
